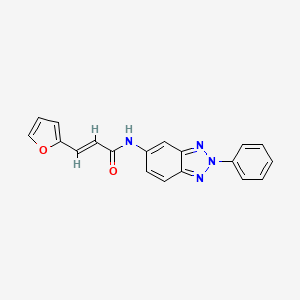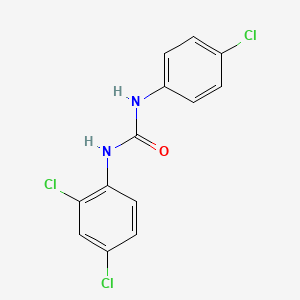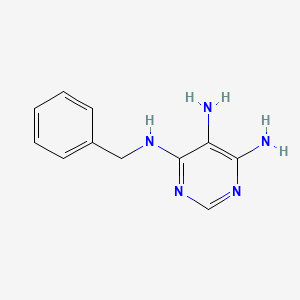
3-(2-furyl)-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds, such as substituted amidino-benzimidazolyl-furyl-phenyl-acrylic acid's esters, involves multi-step processes starting from corresponding acrylic acids (Hranjec, Grdiša, Pavelić, Boykin, & Karminski-Zamola, 2003). Another synthesis method for similar compounds includes the condensation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde with 2-cyanoacetamide (Kariuki, Abdel-Wahab, Mohamed, & El‐Hiti, 2022).
Molecular Structure Analysis
The molecular structure of related acrylamide monomers has been investigated using various spectroscopic techniques and quantum chemical calculations (Barım & Akman, 2019).
Chemical Reactions and Properties
Compounds similar to 3-(2-furyl)-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)acrylamide have shown to inhibit the proliferation of various tumor cell lines, indicating their potential in antitumor applications (Hranjec et al., 2003).
Physical Properties Analysis
The physical properties of related compounds, like solubility, are crucial in determining their biological activity and application. For instance, N-(2-hydroxypropyl)-3-(5-nitro-2-furyl) acrylamide showed higher solubility in water and strong antibacterial activity (Saikachi & Suzuki, 1958).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability of these compounds, are vital for their potential applications. For example, furylthiadiazole fragments in certain substances were found to be thermally stable (Kuticheva, Pevzner, & Petrov, 2015).
Scientific Research Applications
Polymer and Material Science Applications
Polymeric complexes involving related furyl compounds have been studied for their structural and spectroscopic properties. For example, El-Sonbati et al. (2018) explored the synthesis and characterization of supramolecular copper(II) polymeric complexes derived from a biologically active monomer, highlighting the ligand's potential in forming polycrystalline phases with applications in material science (El-Sonbati et al., 2018).
Organic Synthesis and Chemical Properties
The synthesis and steric configurations of furyl-related compounds have been a subject of interest in organic chemistry, as demonstrated by Hirao et al. (1973), who synthesized and analyzed the configurations of various furyl-acrylic acids and their derivatives (Hirao et al., 1973). These studies are fundamental in understanding the chemical behavior and potential applications of furyl compounds in synthesizing new materials or drugs.
Medicinal Chemistry and Biological Activities
Furyl compounds have been evaluated for their biological activities, including their potential as antibacterial agents and in antitumor evaluations. For instance, Saikachi and Suzuki (1958) prepared various 3-(5-nitro-2-furyl) acrylamides, noting their strong antibacterial activity, which could be foundational for developing new antimicrobial agents (Saikachi & Suzuki, 1958). Additionally, Hranjec et al. (2003) synthesized a series of compounds starting from corresponding 3-(2-furyl)-2-phenyl-acrylic acids, testing their cytostatic activities against various malignant cell lines, indicating the potential use of furyl compounds in cancer therapy (Hranjec et al., 2003).
properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-(2-phenylbenzotriazol-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2/c24-19(11-9-16-7-4-12-25-16)20-14-8-10-17-18(13-14)22-23(21-17)15-5-2-1-3-6-15/h1-13H,(H,20,24)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSRQATYLSSREW-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C=CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)/C=C/C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Furan-2-yl-N-(2-phenyl-2H-benzotriazol-5-yl)-acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1-methylbutyl)-8-(1H-1,2,4-triazol-1-ylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5514931.png)
![7-(difluoromethyl)-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5514933.png)
![1-(4-methylphenyl)-4-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]-2-pyrrolidinone hydrochloride](/img/structure/B5514940.png)
![4-(1H-benzimidazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5514943.png)
![2-{[4-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5514949.png)
![2-(benzoylamino)-N,N-dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5514966.png)
![2-[4-(3-isobutoxyphenyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B5514974.png)
![8-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5514984.png)
![1-(2-methoxyphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine](/img/structure/B5514986.png)

![[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]cyanamide](/img/structure/B5515018.png)

![1-(3-chloro-4-methylphenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5515022.png)